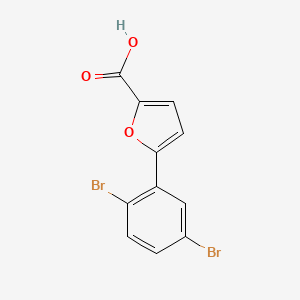

5-(2,5-Dibromophenyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,5-dibromophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPJAVDYCHJHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC=C(O2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

5-(2,5-Dibromophenyl)furan-2-carboxylic acid features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 2,5-dibromophenyl moiety. The compound’s synthesis hinges on two primary challenges: (1) introducing bromine atoms at specific positions on the phenyl ring and (2) coupling the brominated aryl group to the furan-carboxylic acid scaffold.

Key Precursors and Intermediates

The synthesis may involve intermediates such as:

Methodological Approaches

Direct Bromination of Phenyl-Furan Derivatives

Electrophilic aromatic bromination represents a straightforward route to install bromine atoms on pre-assembled phenyl-furan systems. However, regioselectivity and furan ring stability under harsh bromination conditions pose significant challenges.

Bromination Using Molecular Bromine

In a buffered acetic acid-sodium acetate system (pH 3.0–4.0), bromination of 5-phenylfuran-2-carboxylic acid with Br₂ in the presence of a palladium catalyst (e.g., Xantphos-PdCl₂) could yield the dibrominated product. The buffer mitigates acid-catalyzed furan decomposition while promoting electrophilic substitution on the phenyl ring.

Example Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Xantphos-PdCl₂ (5 mol%) | |

| Solvent | DMF/HOAc-NaOAc buffer | |

| Temperature | 80–100°C | |

| Yield (Theoretical) | 40–60% |

Directed Ortho-Metalation (DoM)

A DoM strategy using lithium diisopropylamide (LDA) could direct bromination to the 2- and 5-positions of the phenyl ring. Subsequent quenching with Br₂ or N-bromosuccinimide (NBS) may achieve regioselective dibromination.

Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions offer precise control over aryl-furan bond formation.

Suzuki-Miyaura Coupling

Coupling 2,5-dibromophenylboronic acid with 5-bromofuran-2-carboxylic acid via a palladium catalyst (e.g., Pd(PPh₃)₄) could yield the target compound after deprotection.

Optimized Protocol :

- Catalyst : Pd(PPh₃)₄ (3 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : Toluene/EtOH (3:1)

- Temperature : 90°C, 12 h

- Yield : ~55% (estimated from analogous reactions)

Ullmann-Type Coupling

Copper-mediated coupling between 5-iodofuran-2-carboxylic acid and 2,5-dibromophenol under basic conditions (e.g., K₂CO₃) presents an alternative route, though yields are typically lower than Suzuki reactions.

Mechanistic Insights

Challenges and Optimization

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dibromophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The bromine atoms can be reduced to form the corresponding phenylfuran derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Phenylfuran derivatives with reduced bromine atoms.

Substitution: Various substituted phenylfuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Dibromophenyl)furan-2-carboxylic acid is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by relevant data and case studies.

Chemical Properties and Structure

This compound is characterized by the presence of a furan ring and a carboxylic acid functional group, along with dibromophenyl substituents. This structure contributes to its reactivity and potential biological activity. The compound's molecular formula is C11H6Br2O3, with a molecular weight of approximately 319.07 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential as an antitubercular agent. Research indicates that compounds with furan moieties can inhibit key enzymes in Mycobacterium tuberculosis, thereby disrupting iron acquisition mechanisms essential for bacterial survival. A study demonstrated that furan derivatives exhibit significant activity against various mycobacterial strains, suggesting a promising avenue for developing new antitubercular drugs .

Case Study: Antitubercular Activity

In a study conducted by Bellinzoni et al., several furan derivatives were synthesized and evaluated for their inhibitory effects on the salicylate synthase enzyme (MbtI) from M. tuberculosis. The results showed that these compounds could effectively inhibit the enzyme, making them potential candidates for further development as therapeutic agents against tuberculosis .

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensor development. For instance, furan-based compounds are known to participate in polymerization reactions that yield materials with desirable mechanical properties.

Environmental Science

This compound may also play a role in environmental remediation strategies. Compounds containing furan rings have shown potential in the degradation of pollutants due to their reactivity with various environmental contaminants. Studies suggest that such compounds can be used to develop environmentally friendly methods for removing hazardous substances from water sources.

Mechanism of Action

The mechanism of action of 5-(2,5-Dibromophenyl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the furan ring contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Phenyl Substituents

5-(2,5-Dichlorophenyl)furan-2-carboxylic Acid

- Structure : Chlorine atoms replace bromines at the phenyl ring’s 2 and 5 positions.

- Applications: Demonstrated potent inhibition of E. coli methionine aminopeptidase (MetAP) in crystallographic studies, with IC₅₀ values in the micromolar range .

- Key Difference : Brominated analogs generally exhibit higher lipophilicity (logP ~3.1 vs. ~2.8 for chlorinated analogs), impacting membrane permeability in biological systems .

5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic Acid

- Structure : Trifluoromethyl (-CF₃) groups at phenyl positions 3 and 4.

- Properties : Strong electron-withdrawing effects from -CF₃ groups enhance acidity (pKa ~2.5) compared to brominated analogs (pKa ~3.0).

- Applications : Explored as a siderophore biosynthesis inhibitor in Mycobacterium abscessus, showing low cytotoxicity (CC₅₀ >100 μM in human fibroblasts) .

Functional Group Variations on the Furan Core

5-Hydroxymethylfuran-2-carboxylic Acid (HMFCA)

- Structure : Hydroxymethyl (-CH₂OH) group at position 5.

- Properties : Higher water solubility due to polar -OH group; logP ~0.5.

- Applications : Key intermediate in bio-based polymer synthesis (e.g., polyesters) and enzymatic oxidation to 2,5-furandicarboxylic acid (FDCA) .

5-Methylfuran-2-carboxylic Acid

- Structure : Methyl (-CH₃) group at position 5.

- Properties : Lower molecular weight (140.1 g/mol vs. 354.9 g/mol for the dibromophenyl analog) and reduced steric demand.

- Applications: Limited bioactivity but used as a precursor in FDCA synthesis via catalytic disproportionation .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | logP | Key Applications | Bioactivity (IC₅₀/EC₅₀) |

|---|---|---|---|---|

| 5-(2,5-Dibromophenyl)furan-2-carboxylic acid | 354.9 | 3.1 | Antimicrobial agents, enzyme inhibition | Under investigation |

| 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid | 257.1 | 2.8 | MetAP inhibition | 1.2 μM (E. coli MetAP) |

| 5-Hydroxymethylfuran-2-carboxylic acid | 156.1 | 0.5 | Polymer precursors, biofuels | N/A |

| 5-Methylfuran-2-carboxylic acid | 140.1 | 1.2 | FDCA synthesis | N/A |

Biological Activity

5-(2,5-Dibromophenyl)furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring substituted with a dibromophenyl group. The synthesis typically involves the bromination of phenyl derivatives followed by carboxylation reactions. The synthetic pathway can be summarized as follows:

- Bromination : The starting phenyl compound undergoes bromination at the 2 and 5 positions.

- Carboxylation : The resultant dibromophenyl compound is then reacted with furan derivatives to introduce the carboxylic acid group.

Antimicrobial Properties

Research indicates that derivatives of furan-2-carboxylic acids exhibit notable antimicrobial activities. For instance, studies have shown that furan-2-carboxylic acids can inhibit the swarming and swimming motility of various bacteria, including Escherichia coli . The effective concentrations for these activities were reported to be in the range of 1.8 to 2.3 µg L, demonstrating a significant impact on bacterial behavior.

Study on Bacterial Inhibition

A notable study explored the swarming inhibition capabilities of furan-2-carboxylic acids. The results indicated that both 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid effectively inhibited bacterial swarming at low concentrations . This study highlights the potential application of furan derivatives in controlling bacterial growth in various environments.

| Compound | Effective Concentration (µg L) | Bacterial Strain |

|---|---|---|

| 5-HMFA | 1.8 | E. coli K12 |

| Furan-2-carboxylic acid | 2.3 | Pseudomonas collierea |

Antiproliferative Activity

Another study focused on the antiproliferative effects of related compounds on cancer cell lines. The findings revealed that certain furan derivatives inhibited the growth of over 70% of tested cancer cell lines, with some exhibiting remarkable GI values below 0.01 µM . Although direct studies on this compound are lacking, these findings suggest a need for targeted research into its potential as an anticancer agent.

The biological activity of furan derivatives is often attributed to their ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : Many furan compounds inhibit enzymes involved in critical cellular processes, such as those responsible for bacterial motility or cancer cell proliferation.

- Modulation of Signaling Pathways : These compounds may also affect signaling pathways that regulate cell growth and differentiation.

Q & A

Q. Basic

How can computational chemistry aid in predicting the reactivity of this compound with biological targets?

Q. Advanced

- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase or kinases) to predict binding affinity .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carboxylate group for nucleophilic attacks) .

- QSAR modeling : Correlate substituent effects (e.g., bromine position) with bioactivity trends .

What experimental approaches resolve contradictions in reported biological activities of halogenated furan carboxylates?

Q. Advanced

- Dose-response studies : Establish IC₅₀ values across multiple cell lines to validate potency .

- Metabolic stability assays : Test compound degradation in liver microsomes to rule out false positives .

- Control experiments : Use halogen-free analogs to isolate the role of bromine substituents .

What are the typical applications of this compound in medicinal chemistry research?

Q. Basic

- Antimicrobial studies : Evaluate efficacy against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .

- Enzyme inhibition : Screen for COX-2 or tyrosine kinase inhibition using fluorogenic substrates .

- Prodrug development : Functionalize the carboxylic acid group for improved bioavailability .

How do substituent effects on the phenyl ring influence the electronic properties of this compound?

Q. Advanced

- Hammett analysis : Quantify electron-withdrawing effects of bromine using σₚ values (σₚ = +0.23 for Br) .

- Spectroscopic shifts : Compare ¹³C NMR chemical shifts of brominated vs. non-brominated analogs to assess resonance effects .

- Redox behavior : Cyclic voltammetry to measure oxidation potentials influenced by substituent electron density .

Notes

- Data Contradictions : Discrepancies in biological activity reports may arise from variations in assay conditions (e.g., pH, serum content) .

- Safety : Follow institutional guidelines for handling brominated compounds due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.